N'-[(2-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-[(2-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound that features a fluorophenyl group attached to a trimethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(2-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2-fluorobenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Compounds with reduced fluorophenyl groups.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
N’-[(2-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N’-[(2-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Shares the fluorophenyl group but has a simpler structure.
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide: Contains a similar fluorophenyl group but with a different backbone.
2-Fluoroethylamine hydrochloride: Another fluorinated amine with different applications.
Uniqueness: N’-[(2-fluorophenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its combination of a fluorophenyl group and a trimethylethane-1,2-diamine backbone, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-14(2)8-9-15(3)10-11-6-4-5-7-12(11)13/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVCRSVHHSMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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